(R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride
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Overview
Description
®-2-(4-bromophenyl)-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a bromophenyl group attached to an oxazepane ring, which is further stabilized by the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-bromophenyl)-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with an appropriate epoxide to form the oxazepane ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-(4-bromophenyl)-1,4-oxazepane hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-bromophenyl)-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or aldehydes.
Reduction: The oxazepane ring can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group may yield bromophenyl ketones, while reduction of the oxazepane ring may produce amines.
Scientific Research Applications
®-2-(4-bromophenyl)-1,4-oxazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(4-bromophenyl)-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxazepane ring can also play a role in stabilizing the compound and enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenylhydrazine hydrochloride
- ®-(4-bromophenyl)(cyclopropyl)methanamine hydrochloride
Uniqueness
®-2-(4-bromophenyl)-1,4-oxazepane hydrochloride is unique due to its oxazepane ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2R)-2-(4-bromophenyl)-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-4-2-9(3-5-10)11-8-13-6-1-7-14-11;/h2-5,11,13H,1,6-8H2;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIHWRJAOBUGRL-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](OC1)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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